Benzene, 1-(1,1-dimethylethyl)-4-[(triphenylmethyl)thio]-
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Overview
Description
Benzene, 1-(1,1-dimethylethyl)-4-[(triphenylmethyl)thio]- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a 1,1-dimethylethyl group and a triphenylmethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1,1-dimethylethyl)-4-[(triphenylmethyl)thio]- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the 1,1-dimethylethyl group onto the benzene ring.
For the introduction of the triphenylmethylthio group, a nucleophilic substitution reaction can be employed. This involves the reaction of a benzene derivative containing a suitable leaving group (e.g., a halide) with triphenylmethylthiol under basic conditions. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution.
Industrial Production Methods
Industrial production of Benzene, 1-(1,1-dimethylethyl)-4-[(triphenylmethyl)thio]- may involve large-scale implementation of the aforementioned synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1,1-dimethylethyl)-4-[(triphenylmethyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur-containing compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-(1,1-dimethylethyl)-4-[(triphenylmethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(1,1-dimethylethyl)-4-[(triphenylmethyl)thio]- involves its interaction with molecular targets through its aromatic and thioether functionalities. The compound can engage in π-π stacking interactions with aromatic residues in proteins, as well as form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,3-bis(1,1-dimethylethyl)-5-[(1,1-dimethylethyl)thio]-
- Benzene, 1-[(1,1-dimethylethyl)thio]-3-ethoxy-
Uniqueness
Benzene, 1-(1,1-dimethylethyl)-4-[(triphenylmethyl)thio]- is unique due to the presence of both a bulky triphenylmethylthio group and a 1,1-dimethylethyl group on the benzene ring. This combination of substituents imparts distinct steric and electronic properties, making it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Properties
CAS No. |
61623-63-0 |
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Molecular Formula |
C29H28S |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
1-tert-butyl-4-tritylsulfanylbenzene |
InChI |
InChI=1S/C29H28S/c1-28(2,3)23-19-21-27(22-20-23)30-29(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-22H,1-3H3 |
InChI Key |
WXKSUZBEILREHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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